molecular formula C10H20N2O2 B1479985 3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2098092-45-4

3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1479985
CAS No.: 2098092-45-4
M. Wt: 200.28 g/mol
InChI Key: KGNOQOMVIJBAIG-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNOQOMVIJBAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring with methoxymethyl and methyl substituents. Its molecular formula is C12H18N2OC_{12}H_{18}N_2O with a molecular weight of approximately 206.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, affecting neurotransmitter release.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on a series of bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed increased apoptosis rates .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth (MIC: 10 - 50 µg/mL)
AnticancerInduction of apoptosis (IC50: ~25 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.